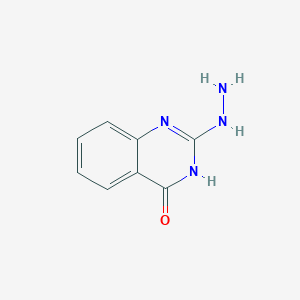

2-Hydrazinoquinazolin-4(3H)-one

Vue d'ensemble

Description

2-Hydrazinoquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol. It is a derivative of quinazoline, featuring a hydrazino group at the 2-position of the quinazolin-4(3H)-one core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinazolin-4(3H)-one typically involves the cyclization of hydrazine derivatives with appropriate quinazoline precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Cyclization with Acetylacetone to Form Triazole Derivatives

Reaction of 2-hydrazinoquinazolin-4(3H)-one with acetylacetone under reflux conditions yields 1-methyl triazolo[4,3-a]quinazolin-5(4H)-ones instead of pyrazole derivatives. This proceeds via an intermediate dihydro triazole structure (Scheme 1) .

Key Data:

| Parameter | Value/Observation |

|---|---|

| Reagents | Acetylacetone, isopropanol |

| Conditions | 100°C, 5 hours |

| Yield | 74% (for compound 6) |

| 1H NMR Peaks | 2.36 ppm (1-CH₃), 6.26 ppm (pyrazole 4-H) |

Mechanism:

-

Cleavage of the ketone residue leads to triazole ring closure.

Hydrazone Formation and Subsequent Cyclization

Reaction with aryl aldehydes forms hydrazones, which cyclize in acetic anhydride to produce pyrazolo[3,4-d]quinazolin-4(3H)-ones (Scheme 2) .

Key Data:

| Parameter | Value/Observation |

|---|---|

| Reagents | Substituted aryl aldehydes, acetic anhydride |

| Conditions | Reflux in acetic anhydride, 3–5 hours |

| Yield | 70–85% (varies with substituents) |

| IR Peaks | 1682 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C) |

Biological Relevance:

Derivatives exhibit enhanced antimicrobial activity with electron-withdrawing substituents (-Cl, -OCH₃) .

Substitution Reactions

The hydrazino group undergoes nucleophilic substitution with electrophiles. For example:

3.1. Reaction with 2-Phenyl-3,1-benzoxazin-4-one

Forms 3-substituted-2-(quinazolinylamino)quinazolin-4(3H)-ones .

Key Data:

| Parameter | Value/Observation |

|---|---|

| Reagents | 2-Phenyl-3,1-benzoxazin-4-one, DMF |

| Conditions | Stirring at room temperature, 3 hours |

| Yield | 81% (for fluorophenyl derivative) |

| MS Data | m/z 286 (M⁺) |

4.1. Oxidation

-

Reagents: KMnO₄, H₂O₂ (hypothesized)

-

Products: Quinazolinone derivatives via hydrazine group oxidation.

4.2. Reduction

-

Reagents: NaBH₄, LiAlH₄ (hypothesized)

-

Products: Amine derivatives.

Comparison with Structural Analogs

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| This compound | Contains hydrazino group | Forms triazoles, hydrazones |

| 3-Ethyl-6,7-dimethoxyquinazolin-4-one | Ethyl and methoxy substituents | Enhanced solubility, modified bioactivity |

Experimental Characterization Techniques

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key applications include:

1. Anticancer Activity

- Mechanism : Some derivatives of 2-hydrazinoquinazolin-4(3H)-one have shown potential as anticancer agents by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest.

- Case Study : A study demonstrated that certain synthesized hydrazinoquinazoline derivatives displayed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition .

2. Anti-inflammatory Effects

- Mechanism : The compound acts as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7A, which is linked to inflammatory processes.

- Case Study : Research indicated that derivatives exhibited good potency in inhibiting PDE7A, suggesting their utility in treating inflammatory diseases .

3. Analgesic Properties

- Mechanism : Some derivatives have been evaluated for their analgesic effects, potentially acting through modulation of pain pathways.

- Case Study : Investigations into 3-benzyl-2-substituted amino-3H-quinazolin-4-ones revealed promising analgesic activities comparable to standard analgesics .

Table 1: Biological Activities of this compound Derivatives

Mécanisme D'action

The mechanism by which 2-Hydrazinoquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

2-Hydrazinoquinazolin-4(3H)-one is structurally similar to other quinazoline derivatives, such as 4-hydroxyquinazoline and 3-(3-ethoxypropyl)-2-hydrazinoquinazolin-4(3H)-one. These compounds share the quinazoline core but differ in their substituents and functional groups. The unique presence of the hydrazino group in this compound contributes to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-Hydrazinoquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is CHNO. The compound features a hydrazino group at the 2-position and a quinazolinone core, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve inhibiting bacterial enzyme systems or disrupting cell wall synthesis.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of specific signaling pathways.

Analgesic and Anti-inflammatory Effects

A series of derivatives based on this compound have been synthesized and evaluated for analgesic and anti-inflammatory activities. For instance, compounds derived from this scaffold showed comparable or superior effects to standard analgesics like diclofenac sodium in animal models. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes and reduction of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one | Ethyl substituent at position 3 | Anticancer, antimicrobial |

| 2-Aminoquinazolin-4(3H)-one | Amino group at position 2 | Anticancer, analgesic |

| 4-Hydroxyquinazoline | Hydroxy group at position 4 | Antimicrobial, antioxidant |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Binding : The compound can bind to specific receptors, modulating cellular responses.

- Signal Transduction Pathways : It influences pathways related to inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to control groups.

- Cancer Cell Proliferation : A study involving human lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency.

Propriétés

IUPAC Name |

2-hydrazinyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFYYWZQWKEOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59342-31-3 | |

| Record name | 2-hydrazinyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction pathway of 2-Hydrazinoquinazolin-4(3H)-one with acetylacetone?

A1: Contrary to expectations, the reaction of this compound with acetylacetone primarily yields 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones rather than the anticipated 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-ones. This unexpected cyclization reaction highlights the unique reactivity of the hydrazine moiety within the quinazolinone scaffold. []

Q2: Can the reaction pathway be modified to yield pyrazole derivatives instead?

A2: Yes, research indicates that specific reaction conditions can alter the reaction pathway. For instance, when a 7-hydrazinocarbonyl group is present in the quinazolin-4(3H)-one structure, reaction with acetylacetone leads to the formation of the desired pyrazole derivative. This pyrazole group can be further modified, for example, by replacing it with an amine through amide formation. []

Q3: Have any computational studies been conducted to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derived from this compound?

A3: Yes, the PASS software has been employed to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. This analysis identified promising anti-asthmatic and anti-allergic activities for these compounds. Additionally, the GUSAR software predicted low acute toxicity for these derivatives, categorizing them as slightly toxic (class 4) or practically non-toxic (class 5) substances. []

Q4: Can this compound react with molecules other than acetylacetone to form triazoloquinazolinone derivatives?

A4: Research demonstrates that 2-Hydrazinoquinazolin-4(3H)-ones can react with imidazolides of aromatic acids or aromatic aldehydes, followed by oxidation with FeCl3, to yield the desired 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. These synthetic routes provide flexibility in introducing diverse substituents on the triazoloquinazolinone core. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.